N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide is an interesting organic molecule Known for its complex structure, it includes functional groups like dimethylamino, morpholino, ethoxy, and naphthamide
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide has numerous applications across various scientific disciplines:
Chemistry
Catalysis: : Used as a ligand in catalysis due to its complex structure.
Material Science: : Incorporated in the development of novel polymers and materials.
Biology
Biomolecular Probes: : Employed in studying protein interactions and cellular pathways.
Drug Discovery: : Investigated as a potential pharmacophore in developing new therapeutic agents.
Medicine
Anticancer Research: : Explored for its cytotoxic effects against certain cancer cell lines.
Diagnostic Agents: : Potential use in imaging and diagnostic assays.
Industry
Dye Manufacturing: : Utilized in the production of advanced dyes due to its chromophoric properties.
Electronics: : Evaluated for its use in organic semiconductors and electronic devices.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide typically involves a multi-step process:
Synthesis of the Intermediate: : Starting with 2-naphthoic acid, it is first converted to its ethyl ester via Fischer esterification. The ethyl ester is then reacted with ethylene diamine to form an amide intermediate.
Functional Group Introduction: : Next, the intermediate undergoes a reaction with 4-dimethylaminobenzaldehyde in the presence of a catalyst (like p-toluenesulfonic acid) to introduce the dimethylamino group.
Morpholinoethyl Substitution: : Finally, the intermediate compound is reacted with morpholine under basic conditions (usually using sodium hydride as a base) to introduce the morpholinoethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using automated reactors, continuous flow systems, and employing cost-effective catalysts and reagents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The naphthamide and dimethylamino groups can undergo oxidation reactions to form corresponding oxides.
Reduction: : The compound may be reduced using hydrogenation, particularly the aromatic rings and amide group.
Substitution: : N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: : Nucleophiles like hydroxide ions (OH-), halide ions (Cl-, Br-).
Major Products
Oxidation Products: : Naphthamide oxides, dimethylamino oxides.
Reduction Products: : Partially or fully hydrogenated naphthamide.
Substitution Products: : Depending on the nucleophile, substituted naphthamide derivatives.
Comparison with Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide can be compared to other similar compounds to highlight its uniqueness:
N-(2-(4-aminophenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide: : Lacks the dimethylamino group, resulting in different biological activity and reactivity.
N-(2-(4-(dimethylamino)phenyl)-2-pyrrolidinoethyl)-2-ethoxy-1-naphthamide: : Substitution of the morpholino group with a pyrrolidino group affects its pharmacological profile and solubility.
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-methoxy-1-naphthamide:
Each of these compounds shares some similarities in structure but differs in functional groups, leading to unique properties and applications.
By exploring the synthesis, reactions, applications, and comparisons of this compound, we've unlocked a wealth of knowledge about this fascinating compound. Intrigued? Dive deeper, and who knows what other hidden gems you'll uncover!
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25-14-11-20-7-5-6-8-23(20)26(25)27(31)28-19-24(30-15-17-32-18-16-30)21-9-12-22(13-10-21)29(2)3/h5-14,24H,4,15-19H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXIZNVJLIHFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.